Ethyl 2-fluoro-3-methoxybenzoate
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Overview
Description
Ethyl 2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nucleophilic aromatic substitution reaction of 2-fluoro-3-methoxybenzoyl chloride with ethanol. This reaction requires the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-3-methoxybenzoic acid and ethanol.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-methoxybenzaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Ester Hydrolysis: Major products are 2-fluoro-3-methoxybenzoic acid and ethanol.
Oxidation: The primary product is 2-fluoro-3-methoxybenzaldehyde.
Scientific Research Applications
Ethyl 2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with enhanced pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluorobenzoate: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
Ethyl 3-methoxybenzoate: Lacks the fluorine atom, which can affect its binding affinity and selectivity for molecular targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.
Properties
IUPAC Name |
ethyl 2-fluoro-3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBOTEPTLHWNOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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